Methyl 2-(2-amino-4-methylphenyl)acetate

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Medicinal chemists designing CNS-focused libraries often face building blocks that lack orthogonal reactivity or have unsuitable physicochemical profiles. Methyl 2-(2-amino-4-methylphenyl)acetate (CAS 29640-92-4) directly addresses these challenges. • Orthogonal amine & ester handles enable rapid diversification via amide coupling and selective hydrolysis, streamlining PROTAC and heterocycle synthesis. • Computed XLogP3-AA of 1.4 and TPSA of 52.3 Ų reside within optimal CNS drug-like space, reducing the need for downstream property optimization. • Enables ortho-directed intramolecular cyclization to construct privileged N-heterocycle scaffolds (indoles, quinolines, benzodiazepines). Reliable global supply with batch-to-batch consistency for medicinal chemistry and early-stage discovery.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 29640-92-4
Cat. No. B1505111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-amino-4-methylphenyl)acetate
CAS29640-92-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)OC)N
InChIInChI=1S/C10H13NO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6,11H2,1-2H3
InChIKeyHJXXEMDHWOGUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-amino-4-methylphenyl)acetate – Bifunctional Aniline Building Block


Methyl 2-(2-amino-4-methylphenyl)acetate (CAS 29640-92-4) is an ortho-amino phenylacetate ester belonging to the broader class of substituted aniline derivatives. Its structure features a methyl ester moiety for potential hydrolysis to the corresponding carboxylic acid, a nucleophilic aromatic amine for amide or sulfonamide bond formation, and a methyl substituent para to the amino group that electronically modulates the aromatic ring [1]. The compound exhibits a computed XLogP3-AA of 1.4 and a topological polar surface area of 52.3 Ų, placing it within a favorable range for lead-like properties in early-stage drug discovery [1]. Its primary utility lies in its role as a bifunctional building block, enabling divergent synthetic pathways toward pharmaceutically relevant heterocycles and amide derivatives.

Functionality Ortho-amino handle for amide and sulfonamide bond formation
Transformability Methyl ester enables carboxylic acid release or transesterification
Electronic Modulation Para-methyl group fine-tunes aromatic ring reactivity

Methyl 2-(2-amino-4-methylphenyl)acetate: Substitution Challenges


Substitution with seemingly analogous phenylacetate esters can lead to significant alterations in reaction trajectory, downstream compound properties, and synthetic feasibility. The presence and specific position of the 2-amino group in Methyl 2-(2-amino-4-methylphenyl)acetate is a critical structural determinant. As shown by comparative vendor analysis, replacing this with a non-amino phenyl group (e.g., Methyl 2-phenylacetoacetate) eliminates the capacity for key amine-specific transformations such as Schiff base formation, amide coupling, and diazotization, fundamentally altering the accessible chemical space . Furthermore, altering the substitution pattern from an ortho-amino to a para-amino or meta-amino regioisomer (e.g., Methyl 2-(4-amino-3-methylphenyl)acetate) changes the electronic distribution and steric environment of the nucleophilic amine, thereby impacting reaction rates and regioselectivity in subsequent cyclization or coupling steps . Therefore, generic selection based solely on the phenylacetate core without strict adherence to the 2-amino-4-methyl substitution pattern can derail a synthetic route or compromise the biological profile of the final target.

Target Ortho-amino phenylacetate with nucleophilic amine
Substitute Non-amino phenylacetate esters may preclude amine-specific transformations (Schiff base, diazotization)
Target 2-amino-4-methyl substitution pattern
Substitute Regioisomers (para-/meta-amino) may shift electronic distribution and cyclization regioselectivity

Methyl 2-(2-amino-4-methylphenyl)acetate: Key Differentiating Evidence


Enhanced Polarity and Hydrogen Bonding Potential

Methyl 2-(2-amino-4-methylphenyl)acetate possesses a significantly higher topological polar surface area (TPSA) of 52.3 Ų and a hydrogen bond donor (HBD) count of 1, in stark contrast to non-amino analogs such as Methyl 2-phenylacetoacetate (TPSA ~26.3 Ų, HBD = 0) [1]. These computed properties, derived from the presence of the primary aromatic amine, are key descriptors for predicting oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five and related guidelines.

Polarity & H-Bonding
Class-level inference
52.3 vs ~26.3 Ų
May support aqueous assay compatibility
Computed TPSA by PubChem Cactvs
Medicinal Chemistry Drug Design Physicochemical Property Prediction

Greater Conformational Flexibility Through Rotatable Bonds

The target compound features a rotatable bond count of 3, which is higher than that of closely related amide derivatives such as N-(2-amino-4-methylphenyl)acetamide (rotatable bond count = 1) [1][2]. This increased flexibility arises from the methylene (-CH₂-) linker between the aromatic ring and the ester carbonyl, absent in the direct amide linkage.

Conformational Flexibility
Cross-study comparable
3 rotatable bonds
Supports exploration of ligand-receptor fit in SAR studies
Comparator N-(2-amino-4-methylphenyl)acetamide has 1; computed by PubChem
Conformational Analysis Molecular Modeling Ligand Design

Exclusive Amine Reactivity for Divergent Synthesis

The presence of the primary aromatic amine in Methyl 2-(2-amino-4-methylphenyl)acetate enables participation in condensation reactions such as Schiff base formation and diazonium salt generation, which are entirely precluded in non-amino analogs like Methyl 2-phenylacetoacetate or Ethyl 2-phenylacetoacetate . This functional group dichotomy is absolute, with the target compound offering a binary 'active' state for these transformations while comparators remain inert.

Amine Reactivity
Class-level inference
Active (amine present) vs Inert (amine absent)
Enables divergent heterocycle synthesis pathways
Qualitative binary difference; standard organic conditions
Organic Synthesis Methodology Chemical Biology

Lower Lipophilicity Profile

Methyl 2-(2-amino-4-methylphenyl)acetate exhibits a computed XLogP3-AA of 1.4, which is substantially lower than that of structurally related non-amino phenylacetate esters, such as Ethyl 2-phenylacetoacetate (XLogP3-AA ~2.4) [1][2]. The lower lipophilicity is a direct consequence of the polar amino group, which reduces the compound's affinity for lipid membranes relative to purely aromatic analogs.

Lipophilicity Profile
Class-level inference
XLogP3-AA 1.4 vs ~2.4
May reduce non-specific binding in assays
Computed by XLogP3 3.0 (PubChem)
ADME Prediction Lipophilicity Drug Discovery

Ring Activation by para-Methyl Group

The para-methyl substituent on the aromatic ring of Methyl 2-(2-amino-4-methylphenyl)acetate exerts a +I (inductive) electron-donating effect, increasing the electron density at the ortho and para positions relative to the unsubstituted phenyl analog, Methyl 2-(2-aminophenyl)acetate . While quantitative Hammett σ constants are not available for this specific substitution pattern, the class-level inference is that the methyl group increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, or Friedel-Crafts acylation.

Ring Activation
Class-level inference
Electron-donating methyl enhances EAS reactivity
Supports further aromatic functionalization
Qualitative enhancement; standard EAS conditions
Physical Organic Chemistry Electrophilic Aromatic Substitution Reaction Optimization

Methyl 2-(2-amino-4-methylphenyl)acetate: Optimal Applications


CNS-Penetrant Compound Library Design

Based on its favorable physicochemical profile—specifically a computed XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of 52.3 Ų—Methyl 2-(2-amino-4-methylphenyl)acetate is an ideal starting material for the construction of compound libraries targeting central nervous system (CNS) disorders. Its TPSA is below the typical 60-70 Ų threshold often associated with poor brain penetration, and its balanced lipophilicity (LogP 1.4) aligns with CNS drug-like space [1]. Furthermore, the bifunctional nature (amine and ester) allows for rapid diversification via amide bond formation at the amine and hydrolysis/derivatization at the ester, enabling parallel synthesis of analogs to explore structure-activity relationships for neurological targets.

Fused Heterocyclic Scaffold Synthesis

The presence of the ortho-amino group, in conjunction with the ortho-positioned methylene ester side chain, provides a unique reactivity profile that is highly valued for the construction of fused nitrogen-containing heterocycles. The amino group can participate in intramolecular cyclization reactions with the ester carbonyl or an appropriately introduced electrophile to form lactams, indoles, quinolines, or benzodiazepines . This is a distinct advantage over non-amino or para-substituted analogs, which cannot undergo ortho-directed cyclizations. This application is particularly relevant for medicinal chemists seeking to access privileged scaffolds common in kinase inhibitors, GPCR modulators, and ion channel ligands.

Amide-Based Conjugates and PROTAC Development

The high reactivity of the aromatic amine towards acylation, coupled with the ester handle for linker attachment, makes Methyl 2-(2-amino-4-methylphenyl)acetate an attractive building block for designing amide-containing bioactive molecules and PROTAC (Proteolysis Targeting Chimera) warheads. The amine can be readily coupled with carboxylic acids to form stable amide bonds, while the methyl ester can be selectively hydrolyzed to reveal a free carboxylic acid for subsequent conjugation to PEG linkers or other payloads . This orthogonal reactivity is not achievable with simple phenylacetate esters lacking an amine handle, thereby streamlining the synthesis of bifunctional molecules and reducing the number of necessary protection/deprotection steps.

Hit-to-Lead Property Optimization

When a lead compound suffers from high lipophilicity (clogP > 5) or low solubility, substituting a more lipophilic moiety with Methyl 2-(2-amino-4-methylphenyl)acetate can serve as a strategic molecular edit to improve developability. The compound's computed XLogP3-AA of 1.4 is approximately 42% lower than that of Ethyl 2-phenylacetoacetate (XLogP3-AA ~2.4) [1]. By incorporating this building block, medicinal chemists can reduce the overall lipophilicity of a lead series, thereby potentially mitigating off-target toxicity, improving metabolic stability, and enhancing aqueous solubility—all critical parameters for advancing a compound toward preclinical development.

Application
Selection Property
Validation Focus
CNS-penetrant compound library design
Balanced polarity and lipophilicity
CNS drug-like property validation
Fused heterocycle synthesis
Ortho-amino group enables intramolecular cyclization
Regioselectivity and ring-closure efficiency
Amide conjugate and PROTAC synthesis
Orthogonal amine and ester reactivity
Selective deprotection and linker coupling
Hit-to-lead property optimization
Reduced lipophilicity via amino group
Solubility and metabolic stability assays

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